molecular formula C21H19ClN4O2S B2938531 N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-24-3

N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B2938531
CAS RN: 1251615-24-3
M. Wt: 426.92
InChI Key: RKJSPFLGFKQMPV-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Applications

The triazole core of CHEMBL4559538 is structurally similar to several clinically used antifungal agents. Triazoles are known for their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts the cell membrane’s integrity, leading to the death of the fungal cells. The compound’s potential as an antifungal agent could be explored against a variety of fungal pathogens, potentially offering a new treatment option for fungal infections.

Antimicrobial Properties

Compounds with a triazolo[4,3-a]pyridine moiety have shown promise as antimicrobial agents. They can be designed to target specific bacterial enzymes or pathways, disrupting bacterial growth and survival . CHEMBL4559538 could be investigated for its efficacy against multidrug-resistant bacterial strains, which are a growing concern in healthcare settings.

Anticancer Activity

Triazole derivatives have been studied for their potential anticancer properties. They can interact with various cellular targets, such as kinases, to inhibit cancer cell proliferation . CHEMBL4559538 could be evaluated for its ability to act on specific cancer cell lines, offering insights into its mechanism of action and therapeutic potential.

Antiviral Effects

The structural flexibility of triazole compounds allows them to be tailored for antiviral activity. They can be designed to interfere with viral replication or to inhibit enzymes critical to the viral life cycle . Research into CHEMBL4559538’s antiviral capabilities could lead to the development of new treatments for viral infections.

Anti-inflammatory and Analgesic Uses

Triazole derivatives have been associated with anti-inflammatory and analgesic effects. They can modulate the body’s inflammatory response and provide relief from pain . CHEMBL4559538’s potential in this area could be explored through preclinical studies to assess its effectiveness and safety profile.

Antihypertensive Potential

Some triazole compounds have shown the ability to lower blood pressure by acting on various physiological pathways. CHEMBL4559538 could be investigated for its antihypertensive effects, which might contribute to the management of hypertension .

Antidiabetic Applications

Triazole derivatives can influence metabolic pathways related to diabetes. They may enhance insulin sensitivity or stimulate insulin secretion, helping to regulate blood glucose levels . CHEMBL4559538 could be studied for its potential role in diabetes management.

Antiepileptic Properties

The modulation of neurotransmitter systems by triazole compounds can have antiepileptic effects. By targeting specific receptors or ion channels, they can reduce the frequency and severity of seizures . CHEMBL4559538’s application in this field could be valuable for the development of new epilepsy treatments.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S/c1-2-20-23-24-21-19(13-8-14-25(20)21)29(27,28)26(17-10-4-3-5-11-17)15-16-9-6-7-12-18(16)22/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJSPFLGFKQMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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